molecular formula C10H14N2O2 B2935492 3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine CAS No. 2175978-36-4

3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine

Cat. No.: B2935492
CAS No.: 2175978-36-4
M. Wt: 194.234
InChI Key: VUNLWJDAPIWQNN-UHFFFAOYSA-N
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Description

3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine is a pyridazine derivative featuring a methyl group at position 3 and an (oxolan-2-yl)methoxy substituent at position 6. Pyridazines are six-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, which confer unique electronic and steric properties.

Properties

IUPAC Name

3-methyl-6-(oxolan-2-ylmethoxy)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-8-4-5-10(12-11-8)14-7-9-3-2-6-13-9/h4-5,9H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNLWJDAPIWQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-dicarbonyl compound.

    Substitution Reactions: The methyl group can be introduced at the third position of the pyridazine ring through alkylation reactions using methylating agents such as methyl iodide.

    Introduction of the Oxolan-2-ylmethoxy Group: The oxolan-2-ylmethoxy group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for 3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The oxolan-2-ylmethoxy group can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Pyridazine derivatives with substituents at different positions exhibit distinct electronic and steric behaviors. For example:

  • 5-Alkynyl-2-methyl-4-methoxypyridazin-3(2H)-ones (): Substitution at positions 4 and 5 with alkynyl and methoxy groups alters electron density, affecting reactivity in nucleophilic substitutions.

Substituent Type and Physicochemical Properties

The nature of substituents significantly impacts solubility, lipophilicity, and biological activity:

  • The oxolanyl group, being a neutral oxygen-containing ring, likely improves aqueous solubility compared to piperidinyl derivatives .
  • The single (oxolanyl)methoxy group in the target compound may balance lipophilicity and polarity, avoiding the activity reduction seen in acetylated trimethoxy derivatives .

Data Tables

Table 1: Structural Comparison of Pyridazine Derivatives

Compound Name Substituents (Position) Key Functional Groups Reference
3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine Methyl (3), (Oxolan-2-yl)methoxy (6) Cyclic ether, methoxy Target
5-Alkynyl-2-methyl-4-methoxypyridazin-3(2H)-one Methyl (2), Methoxy (4), Alkynyl (5) Methoxy, alkynyl
3-Methyl-6-(piperidin-3-ylmethoxy)pyridazine Methyl (3), Piperidinylmethoxy (6) Piperidine (amine), methoxy

Table 2: Hypothetical Physicochemical Properties*

Compound Name Molecular Weight (g/mol) logP (Predicted) Solubility (Polar Solvents)
3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine ~250 1.2 High
3-Methyl-6-(piperidin-3-ylmethoxy)pyridazine ~265 1.8 Moderate

*Based on structural analogs and substituent trends.

Key Research Findings

  • Substituent Complexity : The oxolanyl methoxy group in the target compound likely optimizes solubility and steric interactions compared to simpler methoxy or bulkier digeranyl derivatives .
  • Positional Isomerism : Substitution at the 6-position may confer stability against enzymatic degradation compared to 4- or 5-substituted pyridazines .
  • Synthetic Flexibility : Methods from and suggest feasible pathways for modifying the oxolanyl group or introducing additional functional groups .

Biological Activity

3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound is classified under pyridazine derivatives, characterized by the presence of a pyridazine ring substituted with a methoxy group linked to an oxolan moiety. The structural formula can be represented as follows:

CxHyNzOw\text{C}_{x}\text{H}_{y}\text{N}_{z}\text{O}_{w}

(Exact molecular formula to be determined based on specific substituents).

The biological activity of 3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine primarily involves its interaction with various molecular targets, including enzymes and receptors. The oxolan-2-ylmethoxy group enhances binding affinity through hydrogen bonding and hydrophobic interactions, while the pyridazine ring can participate in π-π stacking interactions, stabilizing the compound-target complex.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been shown to act as a potent inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In vitro studies demonstrated that 3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine significantly increased the G2/M phase population in cancer cell lines, indicating its potential as an anticancer agent .

Anticancer Properties

Several studies have highlighted the anticancer properties of 3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine:

  • Cell Proliferation Inhibition :
    • In vitro assays showed that the compound effectively inhibited cell proliferation in various cancer cell lines, including breast (T-47D, MDA-MB-231) and ovarian (SKOV-3) cancers .
    • The compound induced apoptosis in these cells, evidenced by significant increases in sub-G1 phase populations during cell cycle analysis.
  • Mechanisms of Action :
    • The compound's mechanism involves inducing cell cycle arrest and promoting apoptosis through modulation of apoptotic pathways. This was confirmed through annexin V-FITC assays which indicated increased apoptotic cell populations upon treatment with the compound .

Other Biological Activities

In addition to its anticancer effects, 3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine has shown promise in other areas:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, although further research is needed to elucidate these effects fully .
  • Neuroprotective Effects : Some derivatives within the pyridazine class have exhibited neuroprotective properties, suggesting that 3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine may also have applications in treating neurodegenerative diseases .

Study 1: Anticancer Activity Assessment

A study evaluated several 3,6-disubstituted pyridazines for their anticancer activities. The results indicated that compounds similar to 3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine displayed significant cytotoxicity against multiple cancer cell lines. Notably, compounds 11l and 11m were identified as particularly potent CDK inhibitors with IC50 values in the nanomolar range .

CompoundCell LineIC50 (µM)Mechanism
11lT-47D0.5CDK2 inhibition
11mMDA-MB-2310.7Apoptosis induction

Study 2: Pharmacokinetics and Drug-Likeness

Another research focused on the pharmacokinetic profiles of pyridazine derivatives, including 3-Methyl-6-[(oxolan-2-yl)methoxy]pyridazine. The study assessed ADME (Absorption, Distribution, Metabolism, Excretion) properties and found that this compound exhibited favorable drug-likeness characteristics essential for further development as a therapeutic agent .

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